5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tert-butyl group, a phenyl group, and a piperazine ring substituted with a 2-methylallyl group, making it a molecule of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a β-diketone under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst.
Substitution with Piperazine: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrazolo[1,5-a]pyrimidine reacts with piperazine.
Alkylation of Piperazine: The final step involves the alkylation of the piperazine nitrogen with 2-methylallyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the phenyl ring, potentially leading to hydrogenated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: Hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Various alkylated or arylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors. This makes them valuable in the development of new treatments for diseases such as cancer, Alzheimer’s disease, and other neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the pyrazolo[1,5-a]pyrimidine core.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors on the cell surface, modulating signal transduction pathways. These interactions can lead to changes in cellular processes, such as apoptosis (programmed cell death) or cell proliferation, which are crucial in the treatment of diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the piperazine and 2-methylallyl groups, making it less versatile in biological applications.
7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but without the tert-butyl group, which may affect its chemical reactivity and biological activity.
5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the phenyl group, potentially altering its interaction with biological targets.
Uniqueness
The presence of the tert-butyl group, phenyl group, and piperazine ring substituted with a 2-methylallyl group in 5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine makes it unique. These structural features contribute to its distinct chemical reactivity and potential for diverse biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-tert-butyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-18(2)17-27-11-13-28(14-12-27)22-15-21(24(3,4)5)26-23-20(16-25-29(22)23)19-9-7-6-8-10-19/h6-10,15-16H,1,11-14,17H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVSRKCDKQOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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